molecular formula C5H7NO3 B13889754 (2S)-4-oxoazetidin-2-yl acetate

(2S)-4-oxoazetidin-2-yl acetate

Cat. No.: B13889754
M. Wt: 129.11 g/mol
InChI Key: OEYMQQDJCUHKQS-YFKPBYRVSA-N
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Description

(2S)-4-oxoazetidin-2-yl acetate is a high-purity β-lactam (2-azetidinone) intermediate of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthon for the development of novel therapeutic agents, particularly in the fields of infectious disease and oncology. In antibiotic research, β-lactam rings are the core structural feature of one of the most successful classes of antibacterial agents to date . This specific chiral scaffold is utilized in the synthesis of new semi-synthetic compounds designed to act against a panel of pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) . Beyond antibiotics, the 2-azetidinone core has been strategically employed as a key scaffold in the design of potent colchicine-binding site inhibitors . These compounds demonstrate significant in vitro antiproliferative activities in breast cancer cell lines, inhibit tubulin polymerization, and represent a promising approach for developing new antitumor agents . Furthermore, related β-lactam structures have shown low nanomolar inhibitory activity against enzymes like human carbonic anhydrase I and II (hCA I, hCA II) and acetylcholinesterase (AChE), indicating a broader potential for enzyme inhibition applications[citation:7). This compound must be stored refrigerated (0-10°C) and is heat-sensitive . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

[(2S)-4-oxoazetidin-2-yl] acetate

InChI

InChI=1S/C5H7NO3/c1-3(7)9-5-2-4(8)6-5/h5H,2H2,1H3,(H,6,8)/t5-/m0/s1

InChI Key

OEYMQQDJCUHKQS-YFKPBYRVSA-N

Isomeric SMILES

CC(=O)O[C@H]1CC(=O)N1

Canonical SMILES

CC(=O)OC1CC(=O)N1

Origin of Product

United States

Preparation Methods

Enzymatic Selective Hydrolysis of Amino Acid Esters

One established approach to preparing 2-azetidinone derivatives, including this compound, begins with the enzymatic selective hydrolysis of di-esterified amino acid precursors. Specifically, a β-amino acid di-alkyl ester (such as dimethyl β-aminoglutarate) is treated with an ester-hydrolyzing enzyme (esterase) under mild aqueous-organic conditions.

  • Procedure:

    • The β-amino acid di-ester is dissolved in a phosphate buffer (pH ~8.0).
    • Pig liver esterase (e.g., Esterase E-3128) is added at ambient temperature (~25°C).
    • The reaction proceeds for 2.5 hours with occasional stirring.
    • The mixture is acidified to pH ~7.0 and concentrated under reduced pressure at temperatures below 20°C.
    • The crude product is extracted with methanol and purified by silica gel chromatography.
  • Outcome:

    • Preferential hydrolysis of one ester group occurs, yielding a mono-ester amino acid intermediate with retention of stereochemistry.
    • Subsequent cyclization using triphenylphosphine and a heterocyclic disulfide (e.g., 2,2'-dipyridyl disulfide) in acetonitrile promotes ring closure to the azetidinone.
    • Yields of the 2-azetidinone derivatives can reach up to 84%.
    • The method allows for high stereoselectivity and is scalable.
  • References:
    This method is detailed in European Patent EP0051234B1, which describes the enzymatic hydrolysis and cyclization steps for producing 2-azetidinone derivatives with high yield and stereochemical purity.

Chemical Synthesis via Acylation and Cyclization of Amino Precursors

Another synthetic route involves the chemical acylation of amino-substituted precursors followed by cyclization to form the azetidinone ring.

  • Stepwise Process:

    • Starting from 3-hydroxy-2-(p-methoxybenzylidine hydrazine)quinoxaline, a solution is prepared in dry dioxane.
    • Triethylamine and chloroacetyl chloride are added at low temperature to acylate the amino group, forming an intermediate chloro-substituted azetidinone acetate.
    • Acetic acid may be present to facilitate the reaction.
    • The product crystallizes from a chloroform-methanol mixture.
  • Characteristics of Product:

    • The product is (2S)-1-(2-hydroxy quinoxalin-3yl amino)-3-chloro-4-oxoazetidin-2-yl acetate.
    • Yield is approximately 60%.
    • Melting point is 147°C.
    • Characterized by IR and NMR spectroscopy confirming the beta-lactam ring and acetate substituent.
  • Further Transformations:

    • This intermediate can be reacted with nucleophiles such as sodium azide to substitute the 4-position chlorine, retaining stereochemistry and enabling derivatization.
    • Water can be used as a green solvent alternative to acetonitrile for these substitutions with high yields (~95%).
  • References:
    This synthetic strategy and characterization details are reported in organic chemistry research articles focusing on beta-lactam derivatives with heterofunctional scaffolds.

Synthesis via Protection, Alkylation, and Deprotection Strategies

A more complex synthetic approach involves multi-step protection and deprotection of functional groups to achieve the desired acetoxyazetidinone structure.

  • Key Steps:

    • Preparation of bis-protected 4-alkoxycarbonylmethyl-2-azetidinone derivatives using trialkylsilyl groups for hydroxyl protection.
    • Alkylation reactions with strong bases followed by acid treatments to selectively hydrolyze ester groups to free acids.
    • Conversion of carboxylic acid groups to acetoxy esters using reagents such as lead tetraacetate (Pb(OAc)4) in acetic acid.
    • Final deprotection with strong oxidizing agents like ceric ammonium nitrate to yield the target acetoxyazetidinone.
  • Advantages:

    • This method allows for precise stereocontrol and functional group manipulation.
    • It is suitable for synthesizing intermediates for penem and carbapenem antibiotics.
  • Limitations:

    • The process involves multiple steps and the use of toxic reagents such as lead tetraacetate.
    • Requires careful handling and purification at each stage.
  • References:
    This method is described in Korean patent KR101314955B1, focusing on intermediates for penem antibiotic synthesis.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Conditions Yield (%) Stereoselectivity Notes
Enzymatic Hydrolysis + Cyclization β-Aminoglutaric acid di-ester Pig liver esterase, triphenylphosphine, disulfide Up to 84 High Mild conditions, enzymatic selectivity
Chemical Acylation + Cyclization 3-Hydroxy-2-(p-methoxybenzylidine hydrazine)quinoxaline Triethylamine, chloroacetyl chloride, acetic acid ~60 High Intermediate for further nucleophilic substitution
Protection/Alkylation/Deprotection Bis-trialkylsilyl protected azetidinone Strong base, Pb(OAc)4, ceric ammonium nitrate Not specified High Multi-step, toxic reagents involved

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-2-azetidinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2S)-4-oxoazetidin-2-yl acetate is a heterocyclic compound notable as a synthetic intermediate for bioactive molecules, especially antibiotics. Its applications span chemistry, biology, and drug development, owing to its distinct chemical reactivity and biological properties.

Applications in Chemistry

This compound serves as a versatile reagent and building block in organic synthesis. It is integral to creating complex molecules, such as carbapenems and penems, which are important antibiotics. The acetoxy group at the 4-position of the azetidine ring enhances its reactivity, making it useful in various chemical reactions.

Synthesis Methods

  • Industrial Synthesis: Larger-scale synthesis involves optimized reaction conditions and industrial-grade reagents to ensure high yields and purity. Quality control is rigorously implemented to meet application standards.

Biological Applications

Research indicates that this compound exhibits significant biological activity, especially in antimicrobial and anticancer domains.

Antimicrobial Properties

The compound's mechanism of action often involves the inhibition of specific enzymes or proteins, leading to biological effects. It may inhibit bacterial enzymes, resulting in its antimicrobial properties.

Studies and Interactions

Studies have focused on the interactions of this compound with biological targets, assessing how the compound inhibits specific enzymes or alters cellular pathways, contributing to its biological efficacy. Research has shown that it may affect bacterial resistance mechanisms or enzyme inhibition profiles relevant to drug development.

Role in Drug Development

Derivatives of this compound have been explored for potential therapeutic applications in drug development. It has demonstrated biological activities as irreversible inhibitors with different pharmaceutical effects, not exclusively related to the antibacterial properties, and has been exploited as acylating agents for the covalent inhibition of a wide variety of targets . Among them are elastases, thrombines, cathepsin K, calpain, prostate specific antigen, low-density lipoproteo-phospholipases, transacylases, and cholesterol-acyltransferases, and proteases of cytomegalovirus . Moreover, there are known compounds with anti-cancer and anti-tuberculosis properties, anti-HFAAH, HDACs, proteasomes, cathepsins and vasopressin, and even cholesterol absorption inhibitors, analgesics, and anti-inflammatory compounds .

Comparative Analysis of Related Compounds

(2S)-4-oxoazetidin-2-y acetate is unique due to its combination of the 4-oxoazetidine structure and the acetoxy group, which imparts distinct chemical reactivity and biological properties advantageous for research and industrial applications, particularly in antibiotic synthesis and drug development.

Structural Comparison

Compound NameStructural FeaturesUnique Aspects
(2S)-4-OxoazetidineLacks acetoxy groupMore reactive due to unmodified nitrogen
4-Oxoazetidine-2-thiolContains thiol group instead of acetatePotentially different biological activities
3-Acetoxy-3-propanolactamSimilar lactam structure but varies in substituentsDifferent reactivity patterns
4-AcetoxyazetidinoneShares core structure but differs in functional groupsUsed extensively in antibiotic synthesis

Comparison with Similar Compounds

Structural and Stereochemical Variations

Table 1: Structural Comparison of (2S)-4-oxoazetidin-2-yl Acetate and Analogues
Compound Name Substituents/Modifications Stereochemistry Key Applications/Properties
This compound None (base structure) 2S Synthetic intermediate for β-lactams
(2R)-1-(methylthio)-4-oxoazetidin-2-yl acetate (P1) Methylthio group at N1 2R Antibiotic candidate; environmental persistence studied
(2R,3R)-3-((R)-1-((tert-butyldimethylsilyl)oxy)ethyl)-4-oxoazetidin-2-yl acetate tert-Butyldimethylsilyloxyethyl at C3 2R,3R,1R Protected intermediate for carbapenem synthesis
N-(4-(3-(4-chlorophenoxy)-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)phenyl)morpholine-4-carboxamide (2c) 4-chlorophenoxy, 4-methoxyphenyl, morpholine Not specified Antimicrobial activity; IR: 1735 cm⁻¹ (β-lactam)
4-acetoxy-2-azetidinone Acetate at C4 (non-stereospecific) Non-chiral General β-lactam scaffold; CAS 28562-53-0
Key Observations:
  • Stereochemistry : The (2S) configuration in the target compound contrasts with (2R) in analogs like P1, affecting enzymatic recognition and synthetic pathways .
  • Substituents : Addition of bulky groups (e.g., tert-butyldimethylsilyl) enhances stability but reduces solubility. Functional groups like methylthio (P1) or morpholine (2c) modulate biological activity .
Key Observations:
  • Chiral Synthesis : Asymmetric 1,3-dipolar cycloaddition () and enzymatic methods () are critical for enantiomeric purity.
  • Metal-Mediated Reactions : Zinc and samarium enable substitutions at C3/C4 but may cause ring cleavage in strained β-lactams .

Physicochemical and Spectral Properties

Table 3: Spectral and Physical Data
Compound IR (β-lactam CO, cm⁻¹) Melting Point (°C) $^1$H NMR Features
This compound 1751 144–146 δ 3.42 (m, CH2-N)
(2R,3R)-3-((R)-1-(tert-butyldimethylsilyloxy)ethyl)-4-oxoazetidin-2-yl acetate 1735 Oil (no mp) δ 1.05 (s, t-Bu)
4-acetoxy-2-azetidinone 1751 70–71 δ 2.10 (s, CH3COO)
Key Observations:
  • IR Stretching : β-lactam carbonyl peaks (1735–1751 cm⁻¹) are consistent across analogs .
  • Physical State : Bulky substituents (e.g., t-Bu) result in oily forms, while simpler analogs crystallize .

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